molecular formula C20H23NO B1207789 Dexnafenodone CAS No. 92629-87-3

Dexnafenodone

Cat. No.: B1207789
CAS No.: 92629-87-3
M. Wt: 293.4 g/mol
InChI Key: IOKKIRANVRFSAH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexnafenodone involves several key steps. The starting material is typically a naphthalenone derivative, which undergoes a series of reactions to introduce the dimethylaminoethyl and phenyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dexnafenodone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties. These derivatives are often studied to understand the metabolism and potential side effects of the drug .

Scientific Research Applications

Mechanism of Action

Dexnafenodone exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation. It also antagonizes adrenergic receptors, which can modulate the release of other neurotransmitters. The molecular targets include the serotonin transporter and various adrenergic receptors. These interactions lead to increased levels of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Dexnafenodone is similar to other serotonin reuptake inhibitors and adrenergic receptor antagonists, such as:

Uniqueness

What sets this compound apart from these compounds is its dual mechanism of action, targeting both serotonin reuptake and adrenergic receptors. This dual action may provide a broader therapeutic effect and potentially fewer side effects compared to compounds that target only one pathway .

Properties

CAS No.

92629-87-3

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3/t20-/m0/s1

InChI Key

IOKKIRANVRFSAH-FQEVSTJZSA-N

SMILES

CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3

Isomeric SMILES

CN(C)CC[C@@]1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3

Key on ui other cas no.

92629-87-3

Synonyms

(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone
(S)-nafenodone
dexnafenodone
nafenodone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.